![molecular formula C22H23N5O B14604703 2-(Ethyl{4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenyl}amino)ethan-1-ol CAS No. 58824-73-0](/img/structure/B14604703.png)
2-(Ethyl{4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenyl}amino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethyl{4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenyl}amino)ethan-1-ol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a complex structure with multiple aromatic rings and azo linkages, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl{4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenyl}amino)ethan-1-ol typically involves the following steps:
Diazotization: The process begins with the diazotization of aniline derivatives. Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as phenol or aniline derivatives, under alkaline conditions to form the azo compound.
Reduction and Alkylation: The resulting azo compound undergoes reduction and subsequent alkylation to introduce the ethyl and ethan-1-ol groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The azo linkages (N=N) can be reduced to amines using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogens, nitro groups, or other electrophiles onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-(Ethyl{4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenyl}amino)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2-(Ethyl{4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenyl}amino)ethan-1-ol involves its interaction with various molecular targets and pathways:
Azo Linkages: The azo linkages (N=N) can undergo reduction to form amines, which can interact with biological molecules.
Aromatic Rings: The aromatic rings can participate in π-π interactions with proteins and nucleic acids, affecting their function.
Hydroxyl Group: The hydroxyl group can form hydrogen bonds with biological molecules, influencing their stability and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Ethyl{4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenyl}amino)ethan-1-ol: Similar in structure but with variations in the substituents on the aromatic rings.
4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]aniline: Lacks the ethyl and ethan-1-ol groups, making it less complex.
2-(Ethyl{4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenyl}amino)ethanol: Similar but with different alkyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
58824-73-0 |
|---|---|
Fórmula molecular |
C22H23N5O |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
2-[N-ethyl-4-[(4-phenyldiazenylphenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C22H23N5O/c1-2-27(16-17-28)22-14-12-21(13-15-22)26-25-20-10-8-19(9-11-20)24-23-18-6-4-3-5-7-18/h3-15,28H,2,16-17H2,1H3 |
Clave InChI |
DMNWRHCEJFZZHW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


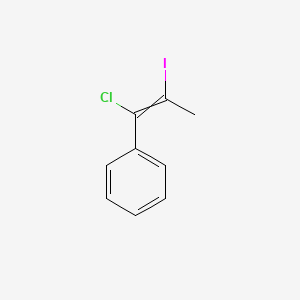
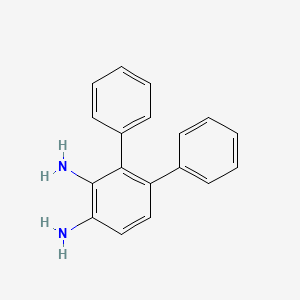
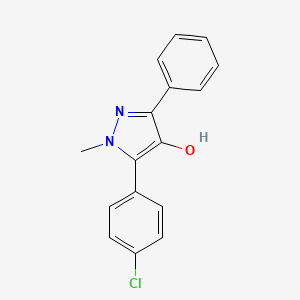
![2-[4-(Benzyloxy)-3-methoxyphenyl]-1H-indole](/img/structure/B14604642.png)
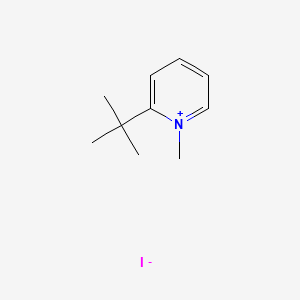
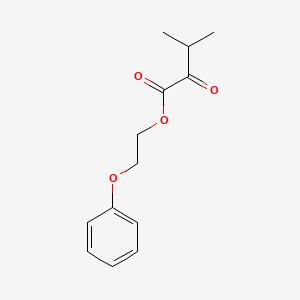
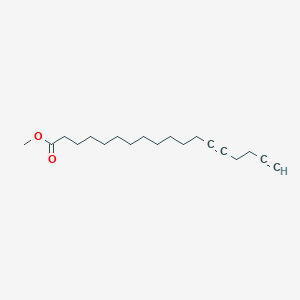

![Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester](/img/structure/B14604663.png)
![2-[2-(2-Chlorophenyl)ethyl]oxirane](/img/structure/B14604665.png)
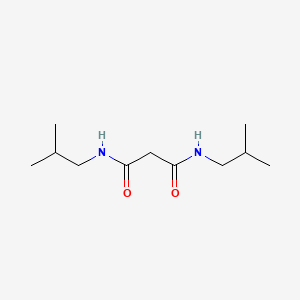
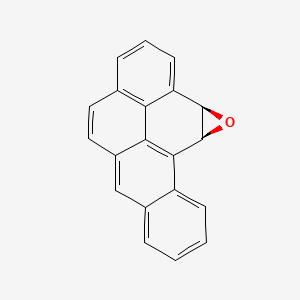
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B14604679.png)

